6-Hydroxyisoquinoline-3-carboxylic acid
Description
Contextual Significance of Isoquinoline (B145761) Alkaloids and Synthetic Analogues
Isoquinoline alkaloids are a large and diverse group of naturally occurring compounds, with approximately 2500 known examples primarily found in plants of the Papaveraceae, Berberidaceae, Menispermaceae, and Ranunculaceae families. wikipedia.org These alkaloids are derived biosynthetically from the amino acids tyrosine or phenylalanine. nih.govnih.gov Historically and in modern medicine, isoquinoline alkaloids have demonstrated a wide array of pharmacological effects. nih.govrsc.org
The significance of this class of compounds is underscored by the well-known examples of morphine and codeine, which are potent analgesics. wikipedia.org Other notable isoquinoline alkaloids include papaverine, an antispasmodic; berberine, which exhibits antimicrobial and cholesterol-lowering properties; and tubocurarine, a muscle relaxant. wikipedia.orgnih.gov The broad spectrum of biological activities associated with isoquinoline alkaloids, spanning antiviral, antifungal, anticancer, antioxidant, and enzyme inhibitory effects, has cemented their importance as lead compounds in drug development. nih.govrsc.orgresearchgate.net Synthetic analogues of isoquinoline alkaloids are continually being developed to refine their therapeutic properties and explore new pharmacological applications. researchgate.netgoogle.com
Evolution of Research Interest in Substituted Isoquinoline-Carboxylic Acids
Research interest in substituted isoquinoline-carboxylic acids has evolved significantly, driven by the quest for novel therapeutic agents with enhanced specificity and efficacy. The incorporation of a carboxylic acid moiety, along with other substituents on the isoquinoline core, allows for the fine-tuning of the molecule's physicochemical properties and biological activity.
Early research often focused on the synthesis of the core tetrahydroisoquinoline-3-carboxylic acid (Tic) as a conformationally constrained analogue of the amino acid phenylalanine for use in peptide-based drug design. researchgate.net The development of synthetic methods, such as the Pictet-Spengler reaction, has been crucial in accessing these structures. google.commdpi.com More recent efforts have expanded to include a wider range of substituents on the aromatic ring of the isoquinoline system. For instance, the synthesis of 6- or 7-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids has been explored to probe the ligand-binding sites of biological targets. researchgate.net The growing interest in this class of compounds is also evident from the development of diastereoselective synthetic routes to optically pure substituted 1,2,3,4-tetrahydroisoquinoline-carboxylic acids, which are valuable building blocks for natural products and synthetic pharmaceuticals. mdpi.com
Current Research Landscape and Underexplored Facets of 6-Hydroxyisoquinoline-3-carboxylic acid
The current research landscape for this compound itself is more niche compared to the broader class of isoquinoline alkaloids. However, existing studies highlight its potential in specific research areas. One notable application is in the field of opioid research, where the related compound 6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (6Htc) has been proposed as a rigid mimic of tyrosine's conformation in opioid peptides, showing significant binding to mu and delta opioid receptors. nih.gov
Recent research has also explored the antibacterial properties of isoquinoline derivatives. In a study evaluating 49 isoquinoline derivatives, isoquinoline-3-carboxylic acid demonstrated significant antibacterial activity against several plant bacteria. researchgate.net This suggests that the addition of a hydroxyl group at the 6-position, as in this compound, could modulate this activity and warrants further investigation.
The synthesis of this compound has been documented, for instance, through the reaction of L-m-tyrosine. google.com Furthermore, the enzymatic oxidation of related phenolic tetrahydroisoquinoline-1-carboxylic acids has been shown to yield 3,4-dihydroisoquinolines, indicating potential for biocatalytic transformations of such compounds. rsc.org
Structure
3D Structure
Properties
IUPAC Name |
6-hydroxyisoquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-8-2-1-6-5-11-9(10(13)14)4-7(6)3-8/h1-5,12H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUURYLFQIOITC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C=C1O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Hydroxyisoquinoline 3 Carboxylic Acid and Its Analogues
Retrosynthetic Dissection and Key Precursors Identification
A retrosynthetic analysis of 6-Hydroxyisoquinoline-3-carboxylic acid reveals several logical bond disconnections to identify potential starting materials. The isoquinoline (B145761) core can be disconnected through two primary strategies: breaking two bonds of the pyridine (B92270) ring, which is common in methods like the Bischler-Napieralski and Pictet-Spengler reactions, or by disconnecting one carbon-carbon and one carbon-nitrogen bond, often utilized in palladium-catalyzed methodologies.
One common retrosynthetic approach involves a disconnection of the C4-C4a and N-C1 bonds, leading back to a substituted β-phenylethylamine derivative. In this case, a key precursor would be a 3-hydroxy-4-alkoxy-phenylethylamine derivative which, upon cyclization, would provide the 6-hydroxyisoquinoline core. The carboxylic acid at the C-3 position can be envisioned as being introduced from a precursor containing a suitable functional group, such as a nitrile or an ester, that can be hydrolyzed in a later step.
Another viable retrosynthetic pathway involves the disconnection of the N-C1 and C3-C4 bonds. This approach points towards precursors such as a substituted benzaldehyde and an amino acid derivative, which can be brought together through multicomponent reactions or sequential coupling and cyclization strategies. In this scenario, a key precursor would be a 4-hydroxy- or 4-alkoxybenzaldehyde and a glycine derivative.
These disconnections highlight a common theme in the synthesis of such isoquinolines: the strategic use of protecting groups, particularly for the hydroxyl functionality (often as a methyl ether), which can be deprotected in the final stages of the synthesis.
Classical and Modern Cyclization Strategies for Isoquinoline Core Formation
The construction of the isoquinoline skeleton is the pivotal step in the synthesis of this compound and its analogues. A range of classical and modern synthetic methods can be employed for this purpose.
Bischler–Napieralski and Pictet–Spengler Condensations in Isoquinoline Synthesis
The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently aromatized to the corresponding isoquinolines. nrochemistry.comwikipedia.org This reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). nrochemistry.comwikipedia.org For the synthesis of a 6-hydroxyisoquinoline derivative, the starting material would be an N-acyl derivative of a β-(3-hydroxy-4-methoxyphenyl)ethylamine. The presence of the electron-donating methoxy group on the benzene (B151609) ring facilitates the electrophilic aromatic substitution reaction. nrochemistry.com
The Pictet-Spengler reaction provides a direct route to tetrahydroisoquinolines from the condensation of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions. wikipedia.org To construct a precursor for this compound, a β-(3-hydroxy-4-methoxyphenyl)ethylamine could be reacted with a glyoxylate derivative. The resulting tetrahydroisoquinoline-3-carboxylic acid can then be aromatized to the desired isoquinoline. The reaction conditions for the Pictet-Spengler synthesis are generally mild when the aromatic ring is activated with electron-donating groups. wikipedia.org
| Reaction | Key Features | Typical Reagents | Intermediate |
| Bischler-Napieralski | Cyclization of β-arylethylamides. | POCl₃, P₂O₅ | 3,4-Dihydroisoquinoline |
| Pictet-Spengler | Condensation of β-arylethylamines with carbonyls. | Acid catalyst (e.g., HCl, TFA) | Tetrahydroisoquinoline |
Palladium-Catalyzed Annulation and Cross-Coupling Methodologies
Modern synthetic chemistry has seen the rise of palladium-catalyzed reactions for the construction of heterocyclic systems, including isoquinolines. These methods offer high efficiency and functional group tolerance. One such approach involves the coupling of an ortho-halo-benzaldehyde with a terminal alkyne, followed by a copper-catalyzed cyclization to yield the isoquinoline core. organic-chemistry.org
Another powerful palladium-catalyzed method is the intramolecular α-arylation of an ester. This strategy can be employed to form the tetrahydroisoquinoline ring, which can then be oxidized to the isoquinoline. For instance, a β-(N-2-iodobenzyl)-amino ester can undergo intramolecular cyclization to form a tetrahydroisoquinoline carboxylate. mdpi.com
| Method | Catalyst System | Key Transformation |
| Coupling-Cyclization | Pd catalyst (e.g., Pd(PPh₃)₄), Cu catalyst | Formation of C-C and C-N bonds |
| Intramolecular α-Arylation | Pd catalyst (e.g., Pd(OAc)₂) with a phosphine ligand | Intramolecular C-C bond formation |
Novel One-Pot and Multicomponent Reactions
One-pot and multicomponent reactions (MCRs) have gained significant attention due to their high atom economy and operational simplicity, allowing for the rapid assembly of complex molecules from simple starting materials. Several MCRs have been developed for the synthesis of substituted isoquinolines. For example, a three-component reaction involving an aniline (B41778), an alkyne, and an aldehyde can be used to construct the isoquinoline skeleton in a single step.
One-pot syntheses of 3-substituted quinoline (B57606) carboxylates have been reported, which could be adapted for isoquinoline synthesis. These often involve a sequence of reactions, such as a formylation followed by a rhodium-catalyzed C-H insertion. google.com While not directly applied to this compound, these methodologies offer a convergent and efficient approach to highly substituted isoquinoline systems.
| Reaction Type | Key Advantage | Example Components |
| Multicomponent Reaction | Rapid assembly of complex structures. | Aniline, alkyne, aldehyde |
| One-Pot Synthesis | Multiple transformations in a single vessel. | Sequential formylation and C-H activation |
Strategic Functional Group Interconversions and Derivatization at C-6 and C-3 Positions
Following the construction of the isoquinoline core, or in some cases prior to it, strategic functional group interconversions are necessary to install the hydroxyl and carboxylic acid moieties at the desired positions.
Introduction of Hydroxyl and Carboxylic Acid Functionalities
The introduction of a hydroxyl group at the C-6 position can be achieved through several methods. A common strategy is to carry a methoxy group through the synthesis, which can then be deprotected in a later step. Selective demethylation of a methoxy group at the C-6 position of an isoquinoline derivative can be achieved using reagents like hydrobromic acid in acetic acid. Direct hydroxylation of the isoquinoline ring is also possible, though it may lack regioselectivity. iust.ac.ir
The carboxylic acid functionality at the C-3 position is often introduced by incorporating a precursor group into one of the starting materials. For example, the synthesis can start with a reactant already containing an ester or nitrile group, which can then be hydrolyzed to the carboxylic acid. The hydrolysis of an ester to a carboxylic acid is a standard transformation, typically carried out under acidic or basic conditions. Alternatively, a methyl group at the C-3 position can be oxidized to a carboxylic acid using a strong oxidizing agent.
| Functional Group | Position | Method | Key Reagents |
| Hydroxyl | C-6 | Demethylation of a methoxy group | HBr/AcOH |
| Carboxylic Acid | C-3 | Hydrolysis of an ester or nitrile | Acid or base |
| Carboxylic Acid | C-3 | Oxidation of a methyl group | Strong oxidizing agent |
Esterification, Amidation, and Reduction Pathways
The carboxylic acid group at the 3-position of the isoquinoline ring is a versatile handle for the synthesis of various analogues through esterification, amidation, and reduction reactions.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through several standard methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com This equilibrium-driven reaction typically uses an excess of the alcohol to favor the formation of the ester. masterorganicchemistry.com For isoquinoline-3-carboxylic acids, the methyl esters have been prepared by first converting the carboxylic acid to its acid chloride using thionyl chloride, followed by reaction with methyl alcohol. datapdf.com
Amidation: The formation of amides from isoquinoline-3-carboxylic acids is a key transformation for creating compounds with potential biological activity. nih.gov Similar to esterification, a common route to amides is through the activation of the carboxylic acid, for example, by converting it to an acid chloride. This activated intermediate can then react with a primary or secondary amine to form the corresponding amide. acs.org A more direct approach involves the use of coupling agents that facilitate the reaction between the carboxylic acid and the amine. rsc.org In a specific example, isoquinoline derivatives containing carboxylic acids have been condensed with glycine methyl ester to form amides. google.com Furthermore, a method for the amidation of quinoline-3-carboxylic acids using tetraalkylthiuram disulfides as the amine source has been developed, which may be applicable to isoquinoline analogues. researchgate.net
Reduction: The isoquinoline ring system can undergo reduction under various conditions. Selective reduction of the pyridine ring to a tetrahydroisoquinoline is achievable using reagents such as sodium cyanoborohydride in an acidic medium or through catalytic hydrogenation. iust.ac.ir Conversely, reduction of the benzene ring can be accomplished in strong acid. iust.ac.ir The carboxylic acid group itself can also be a target for reduction, although this is less commonly described for this specific scaffold in the provided context.
Table 1: Functionalization Pathways for Isoquinoline-3-carboxylic Acid
| Transformation | Reagents and Conditions | Product |
| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |
| 1. Thionyl Chloride (SOCl₂) 2. Alcohol | Ester | |
| Amidation | 1. Thionyl Chloride (SOCl₂) 2. Amine | Amide |
| Amine, Coupling Agent (e.g., DCC, HOBt) | Amide | |
| Glycine methyl ester | N-substituted amide | |
| Ring Reduction | Sodium cyanoborohydride, Acid | Tetrahydroisoquinoline |
| Catalytic Hydrogenation | Tetrahydroisoquinoline |
Green Chemistry Principles in Isoquinoline Synthesis
The application of green chemistry principles to the synthesis of heterocyclic compounds like isoquinolines is of growing importance to minimize environmental impact. frontiersin.org Traditional synthetic methods often rely on harsh conditions and hazardous reagents. researchgate.net
Key principles of green chemistry applied to isoquinoline synthesis include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ionic liquids, or fluorinated solvents. frontiersin.org In some cases, reactions can be performed under solvent-free conditions. rasayanjournal.co.in
Energy Efficiency: Employing alternative energy sources like microwave irradiation can lead to shorter reaction times, higher yields, and milder reaction conditions. rasayanjournal.co.in
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste.
Catalysis: The use of catalysts, particularly those that are non-toxic, biodegradable, and recyclable, is a cornerstone of green chemistry. frontiersin.org For instance, the synthesis of N-heterocycles can be achieved using reusable cobalt catalysts with molecular oxygen as a green oxidant. mdpi.com
Mechanochemistry: Techniques like ball milling offer a solvent-free method for synthesizing heterocyclic compounds, often with high yields and purity, avoiding the need for further purification. tandfonline.com
Table 2: Green Chemistry Approaches in Heterocyclic Synthesis
| Principle | Approach | Example/Benefit |
| Waste Prevention | Solvent-free reactions | Reduces solvent waste and potential for environmental contamination. rasayanjournal.co.in |
| Energy Efficiency | Microwave-assisted synthesis | Faster reactions, often at lower temperatures. rasayanjournal.co.in |
| Safer Solvents | Use of water or ionic liquids | Reduces toxicity and flammability hazards associated with traditional organic solvents. frontiersin.org |
| Catalysis | Use of reusable catalysts | Minimizes waste from stoichiometric reagents and allows for catalyst recycling. mdpi.com |
| Atom Economy | Multicomponent reactions | Combines multiple starting materials in a single step to build complex molecules efficiently. |
Solid-Phase Organic Synthesis (SPOS) Techniques for Isoquinoline Scaffolds
Solid-phase organic synthesis (SPOS) has emerged as a powerful technology for the combinatorial synthesis of libraries of compounds, including nitrogen-containing heterocycles like isoquinolines. tandfonline.comnih.gov This methodology offers significant advantages over traditional solution-phase synthesis, particularly in terms of purification and automation. tandfonline.com
The core of SPOS involves attaching a starting material to an insoluble solid support (resin) via a linker. tandfonline.com Chemical transformations are then carried out on the resin-bound substrate. A key benefit of this approach is that excess reagents and by-products can be easily removed by simple filtration and washing of the resin, eliminating the need for complex chromatographic purification steps. tandfonline.com
For the synthesis of isoquinoline scaffolds, a resin-bound amine can be used as a starting point. For example, a palladium-mediated intramolecular Heck reaction has been employed for the cyclization step to form the isoquinoline ring on the solid support. tandfonline.com In another approach, a resin-bound imine can undergo cyclization under mild conditions to form tetrahydroisoquinolines. tandfonline.com Once the desired molecular framework is assembled, the final product is cleaved from the resin. The choice of linker is crucial as it determines the conditions under which the product is released from the solid support. tandfonline.com
SPOS is particularly well-suited for generating libraries of diverse isoquinoline analogues by varying the building blocks used in the synthesis. This high-throughput approach is invaluable in drug discovery for the rapid identification of lead compounds. nih.gov
Table 3: Key Features of Solid-Phase Synthesis of Isoquinolines
| Feature | Description | Advantage |
| Solid Support | An insoluble polymer resin to which the substrate is anchored. | Facilitates easy purification by filtration. |
| Linker | A chemical moiety that connects the substrate to the solid support and allows for cleavage of the final product. | The nature of the linker dictates the cleavage conditions. |
| Reaction Conditions | Chemical reactions are performed on the resin-bound substrate. | Excess reagents can be used to drive reactions to completion and are easily washed away. |
| Cleavage | The final step where the synthesized molecule is released from the solid support. | Yields the product in solution, ready for analysis or further use. |
| Automation | The repetitive nature of the wash and reaction cycles is amenable to automation. | Enables high-throughput synthesis of compound libraries. |
Chemical Reactivity and Mechanistic Investigations of 6 Hydroxyisoquinoline 3 Carboxylic Acid
Electrophilic Aromatic Substitution Reactions on the Isoquinoline (B145761) Ring
The isoquinoline nucleus is generally less reactive towards electrophilic aromatic substitution (SEAr) than benzene (B151609) due to the deactivating effect of the nitrogen atom in the pyridine (B92270) ring. shahucollegelatur.org.in However, the reactivity of specific positions is significantly modulated by the existing substituents. In 6-hydroxyisoquinoline-3-carboxylic acid, the powerful activating and ortho-, para-directing hydroxyl group at C-6 dominates the SEAr chemistry, directing incoming electrophiles to the benzene portion of the molecule. Conversely, the carboxylic acid group at C-3 deactivates the pyridine ring.
The general mechanism for electrophilic aromatic substitution involves two main steps:
Attack of the Electrophile : The aromatic π-system acts as a nucleophile, attacking the electrophile (E+) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comnumberanalytics.com
Deprotonation : A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring aromaticity. masterorganicchemistry.com
For this compound, electrophilic attack is predicted to occur primarily at the positions ortho and para to the hydroxyl group. The position para to the -OH group (C-7) and the position ortho to it (C-5) are the most likely sites of substitution. The C-8 position is sterically hindered by the adjacent fused ring.
Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound
| Reaction Type | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 5-Nitro-6-hydroxyisoquinoline-3-carboxylic acid and 7-Nitro-6-hydroxyisoquinoline-3-carboxylic acid |
| Halogenation | Br₂, FeBr₃ | 5-Bromo-6-hydroxyisoquinoline-3-carboxylic acid and 7-Bromo-6-hydroxyisoquinoline-3-carboxylic acid |
| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid and this compound-7-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl-6-hydroxyisoquinoline-3-carboxylic acid and 7-Acyl-6-hydroxyisoquinoline-3-carboxylic acid |
Nucleophilic Additions and Substitutions
Nucleophilic reactions on the this compound scaffold can target either the pyridine ring or the carboxylic acid group.
Nucleophilic Attack on the Isoquinoline Ring: The pyridine ring of isoquinoline is electron-deficient and thus susceptible to nucleophilic attack, particularly at the C-1 position. However, the C-3 position, bearing the carboxylic acid group, is less reactive towards external nucleophiles. Nucleophilic addition to the C=N bond can occur, especially with strong nucleophiles like organometallic reagents, leading to dihydroisoquinoline derivatives. mdpi.com
Nucleophilic Acyl Substitution at the Carboxylic Acid Group: The direct substitution of the hydroxyl group of a carboxylic acid by a nucleophile is difficult because the hydroxide (B78521) ion (OH⁻) is a poor leaving group. masterorganicchemistry.com Therefore, the carboxylic acid must first be activated by converting the hydroxyl into a better leaving group.
Common activation strategies include:
Conversion to an Acid Chloride : Reaction with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to the highly reactive 6-hydroxyisoquinoline-3-carbonyl chloride. libretexts.orglibretexts.org This acid chloride readily reacts with various nucleophiles (alcohols, amines, etc.) to form esters and amides.
Use of Coupling Reagents : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid, facilitating direct amide bond formation with primary or secondary amines by converting the OH into a good leaving group (dicyclohexylurea). libretexts.orglibretexts.org
The general mechanism for nucleophilic acyl substitution is a two-step addition-elimination process. masterorganicchemistry.comyoutube.com
Addition : The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. nih.gov
Elimination : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group. masterorganicchemistry.com
Oxidation and Reduction Chemistry of this compound Derivatives
The oxidation and reduction chemistry is influenced by the different functional groups present in the molecule.
Oxidation:
Hydroxyl Group : The phenolic hydroxyl group is susceptible to oxidation. Strong oxidizing agents can potentially oxidize it to a quinone-type structure. Enzymatic and electrochemical oxidations of related phenolic tetrahydroisoquinolines can lead to oxidative decarboxylation, forming the corresponding 3,4-dihydroisoquinoline. ntu.ac.uk
Isoquinoline Ring : The benzene ring of the isoquinoline system can be oxidized and cleaved under harsh conditions (e.g., with KMnO₄), especially when activated by the hydroxyl group. shahucollegelatur.org.in
Carboxylic Acid Group : The carboxylic acid group is generally stable towards oxidation.
Reduction:
Isoquinoline Ring : The isoquinoline ring system can be reduced under various conditions. Catalytic hydrogenation (e.g., H₂/Pd) can reduce the pyridine ring to yield a tetrahydroisoquinoline derivative, 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. nih.gov Reduction in strong acid can selectively saturate the benzene ring. iust.ac.ir
Carboxylic Acid Group : The carboxylic acid can be reduced to a primary alcohol (6-hydroxy-3-(hydroxymethyl)isoquinoline) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reduction is typically more challenging than the reduction of esters or acid chlorides.
Table 2: Summary of Oxidation and Reduction Reactions
| Reagent/Condition | Targeted Group | Expected Product |
| Oxidation | ||
| Mild Oxidizing Agent (e.g., Fremy's salt) | Hydroxyl Group | 6-oxo-isoquinoline-3-carboxylic acid derivative (quinone) |
| Anodic Oxidation | Hydroxyl & Carboxyl Groups | Potential for oxidative decarboxylation (in tetrahydro- derivatives) ntu.ac.uk |
| Reduction | ||
| H₂, Pd/C | Pyridine Ring | 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid nih.gov |
| LiAlH₄ then H₂O | Carboxylic Acid Group | 6-Hydroxy-3-(hydroxymethyl)isoquinoline |
| NaBH₄ | Carboxylic Acid Group | No reaction (typically does not reduce carboxylic acids) |
Reaction Mechanisms of Carboxylic Acid and Hydroxyl Group Transformations
Carboxylic Acid Group Transformations:
Fischer Esterification : This is the acid-catalyzed reaction between the carboxylic acid and an alcohol to form an ester. The mechanism involves several reversible steps: masterorganicchemistry.commasterorganicchemistry.com
Protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. libretexts.org
Nucleophilic attack by the alcohol on the protonated carbonyl carbon to form a tetrahedral intermediate.
Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.
Elimination of water (a good leaving group) to form a protonated ester.
Deprotonation to yield the final ester product and regenerate the acid catalyst. libretexts.org
Decarboxylation : The removal of the carboxyl group as CO₂ from simple aromatic carboxylic acids is generally difficult and requires high temperatures. However, the decarboxylation of isoquinoline-carboxylic acids can be facilitated by certain reaction conditions, such as in the presence of copper salts or via oxidative processes. ntu.ac.uklibretexts.org The mechanism for thermal decarboxylation of β-keto acids proceeds through a cyclic six-membered transition state, which is not directly applicable here. masterorganicchemistry.com
Hydroxyl Group Transformations:
Etherification (Williamson Synthesis) : This reaction converts the hydroxyl group into an ether. It is a two-step process:
Deprotonation of the phenolic hydroxyl group with a suitable base (e.g., sodium hydride, NaH) to form a more nucleophilic phenoxide ion.
Nucleophilic attack (Sₙ2) of the phenoxide ion on an alkyl halide (e.g., methyl iodide) to form the corresponding ether.
Esterification : The phenolic hydroxyl group can be acylated to form an ester by reacting it with a highly reactive carboxylic acid derivative, such as an acid chloride or an acid anhydride, typically in the presence of a base like pyridine. The mechanism is a nucleophilic acyl substitution where the hydroxyl group acts as the nucleophile.
Chelation Chemistry and Ligand Development from this compound
The structure of this compound contains multiple potential donor atoms (the heterocyclic nitrogen, the phenolic oxygen, and the two oxygens of the carboxylate group), making it an excellent candidate for use as a chelating ligand in coordination chemistry. It can act as a multidentate ligand, binding to a central metal ion through two or more of these donor sites to form stable metal complexes.
The chelating behavior is analogous to that of the well-studied 8-hydroxyquinoline (B1678124) (oxine), which forms stable complexes with a wide variety of metal ions. ptfarm.plscirp.org In this compound, several coordination modes are possible:
Bidentate N,O-Chelation : The isoquinoline nitrogen and the phenolic oxygen can coordinate to a metal ion to form a stable five-membered chelate ring. This is a common binding mode for hydroxyquinoline-type ligands. nih.gov
Bidentate O,O-Chelation : The carboxylic acid group, upon deprotonation to a carboxylate, can coordinate to a metal ion in a bidentate fashion, forming a four-membered chelate ring.
Tridentate N,O,O-Chelation : The molecule could potentially act as a tridentate ligand, coordinating through the isoquinoline nitrogen, the phenolic oxygen, and one of the carboxylate oxygens. This would involve the formation of two fused chelate rings, leading to highly stable complexes.
The development of ligands based on this scaffold is of interest for creating complexes with specific catalytic, medicinal, or material properties. For instance, rhenium complexes of isoquinoline carboxylic acids have been investigated for their catalytic activity in epoxidation reactions. rsc.org The specific substitution pattern of this compound can be fine-tuned to modulate the electronic properties and steric environment of the resulting metal complexes, thereby influencing their stability and reactivity. nih.gov
Table 3: Potential Coordination Modes and Metal Complexes
| Potential Donor Atoms | Coordination Mode | Example Metal Ions | Potential Chelate Ring Size(s) |
| Isoquinoline N, Phenolic O | Bidentate | Cu²⁺, Fe³⁺, Zn²⁺ | 5-membered |
| Carboxylate O, O | Bidentate | Co²⁺, Ni²⁺, Cu²⁺ | 4-membered |
| Isoquinoline N, Phenolic O, Carboxylate O | Tridentate | Re(V), Fe³⁺, Co³⁺ | 5- and 6-membered |
Advanced Structural Elucidation and Spectroscopic Characterization Techniques
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Composition
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with extremely high accuracy. For 6-Hydroxyisoquinoline-3-carboxylic acid, HRMS would be employed to verify its elemental composition against the theoretical value.
The molecular formula for this compound is C₁₀H₇NO₃. bldpharm.comguidechem.commolbase.comchemenu.com HRMS analysis provides the experimental mass, which can be compared to the calculated exact mass of the molecule's most abundant isotopic composition. This precise measurement is crucial for distinguishing it from isomers or other compounds with the same nominal mass. While specific experimental HRMS data is not widely published in the literature, the expected theoretical value provides a benchmark for its identification.
Table 1: Elemental Composition and Theoretical Exact Mass of this compound
| Element | Count | Atomic Mass (Da) | Total Mass (Da) |
| Carbon (¹²C) | 10 | 12.000000 | 120.000000 |
| Hydrogen (¹H) | 7 | 1.007825 | 7.054775 |
| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |
| Oxygen (¹⁶O) | 3 | 15.994915 | 47.984745 |
| Total | Theoretical Monoisotopic Mass | 189.042594 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Connectivity and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. Through ¹H and ¹³C NMR, the chemical environment of each proton and carbon atom can be determined, revealing how the atoms are connected. Although specific experimental spectra for this compound are not publicly available in peer-reviewed literature, the expected chemical shifts can be predicted based on the functional groups and aromatic system present.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline (B145761) ring, a downfield signal for the carboxylic acid proton, and a signal for the phenolic hydroxyl proton. libretexts.org The carboxylic acid proton typically appears as a broad singlet in the 10-12 ppm region due to its acidic nature and hydrogen bonding. libretexts.org The ¹³C NMR spectrum would display signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons (with those bonded to oxygen and nitrogen being the most deshielded), and the carbons of the isoquinoline core. mdpi.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Predicted Chemical Shift (ppm) | Notes |
| ¹H NMR | ||
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad singlet, exchangeable with D₂O. libretexts.org |
| Aromatic (Ar-H) | 7.0 - 9.0 | Multiple signals (doublets, singlets) corresponding to the 5 protons on the isoquinoline ring system. |
| Phenolic (-OH) | 5.0 - 10.0 | Broad singlet, position and broadening are concentration and solvent dependent. |
| ¹³C NMR | ||
| Carbonyl (-C OOH) | 160 - 180 | Deshielded due to the attached electronegative oxygens. |
| Aromatic (Ar-C) | 110 - 160 | Multiple signals. Carbons attached to the hydroxyl group (C-6) and nitrogen (C-1, C-3, C-4a, C-8a) will have distinct shifts. |
X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions
X-ray crystallography provides the most definitive structural information by mapping the precise atomic positions in a single crystal. This technique would unambiguously confirm the connectivity and planarity of the isoquinoline ring system and determine the geometry of the carboxylic acid group.
A key aspect revealed by X-ray crystallography would be the intermolecular interactions that govern the solid-state packing. Due to the presence of both a carboxylic acid and a hydroxyl group, extensive hydrogen bonding is expected. Carboxylic acids frequently form centrosymmetric dimers in the solid state through hydrogen bonds between their carboxyl groups. researchgate.net The phenolic hydroxyl group and the isoquinoline nitrogen atom provide additional sites for hydrogen bonding, potentially leading to complex three-dimensional networks. While the technique is powerful, public crystallographic data for this compound has not been identified in the searched databases.
Table 3: Information Obtainable from a Hypothetical X-ray Crystallography Study
| Parameter | Description |
| Crystal System | The class of symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Bond Lengths & Angles | Precise measurements of all covalent bonds and angles within the molecule. |
| Torsion Angles | Data describing the conformation of flexible parts of the molecule. |
| Hydrogen Bond Geometry | Distances and angles of intermolecular hydrogen bonds, confirming patterns like dimer formation. |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.
For this compound, the FT-IR spectrum would be dominated by features from the carboxylic acid and phenol (B47542) groups. The most prominent feature is typically a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, arising from the hydrogen-bonded carboxylic acid dimer, which overlaps with the sharper aromatic C-H stretches. libretexts.orgspectroscopyonline.com A strong carbonyl (C=O) stretching absorption is expected around 1710-1680 cm⁻¹ for the aromatic acid. spectroscopyonline.com Other key bands include the C-O stretch and O-H bend of the carboxylic acid, and vibrations from the isoquinoline ring. spectroscopyonline.com Raman spectroscopy would complement this by providing information on the less polar bonds, such as the C=C and C=N bonds of the aromatic ring system.
Table 4: Expected Vibrational Frequencies for this compound
| Functional Group / Vibration | Technique | Expected Wavenumber (cm⁻¹) | Intensity/Notes |
| O-H Stretch (Carboxylic Acid Dimer) | FT-IR | 2500 - 3300 | Very Broad, Strong. libretexts.org |
| O-H Stretch (Phenol) | FT-IR | 3200 - 3600 | Broad, Medium. May be masked by the carboxylic acid O-H. |
| C-H Stretch (Aromatic) | FT-IR, Raman | 3000 - 3100 | Sharp, Medium-Weak. spectroscopyonline.com |
| C=O Stretch (Carbonyl) | FT-IR | 1680 - 1710 | Sharp, Strong. Position indicates conjugation. spectroscopyonline.com |
| C=C / C=N Stretch (Aromatic Ring) | FT-IR, Raman | 1450 - 1620 | Multiple bands, Medium-Strong. |
| C-O Stretch (Carboxylic Acid/Phenol) | FT-IR | 1210 - 1320 | Strong. spectroscopyonline.com |
| O-H Bend (Carboxylic Acid Dimer) | FT-IR | ~920 | Broad, Medium. Also known as the O-H out-of-plane wag. spectroscopyonline.com |
Theoretical and Computational Investigations of 6 Hydroxyisoquinoline 3 Carboxylic Acid
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Energetics
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental for determining the electronic structure and energetic properties of molecules. These methods solve approximations of the Schrödinger equation to provide information on molecular orbitals, charge distribution, and thermodynamic stability.
DFT studies on related compounds like isoquinoline-carboxylic acids have been performed to understand their reactivity and electronic properties. researchgate.net For instance, calculations determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For a series of isoquinoline-carboxylic acids, the HOMO-LUMO gap has been reported to be in the range of approximately 4.29–4.67 eV. researchgate.net
NBO (Natural Bond Orbital) analysis, often performed alongside DFT calculations, provides insights into charge distribution and donor-acceptor interactions within the molecule. For hydroxyquinoline derivatives, NBO analysis has been used to study the intramolecular hydrogen bonding and the changes in electron density upon excitation. rsc.org For 6-Hydroxyisoquinoline-3-carboxylic acid, these calculations would be critical in understanding the interplay between the hydroxyl (proton-donating) and carboxylic acid (proton-donating/accepting) groups with the isoquinoline (B145761) nitrogen (proton-accepting).
Table 1: Representative Quantum Chemical Descriptors Calculated for Related Aromatic Carboxylic Acids
This table presents typical data obtained from DFT calculations for analogous compounds to illustrate the expected properties of this compound.
| Descriptor | Typical Calculated Value Range | Significance |
| HOMO-LUMO Energy Gap (ΔE) | 4.2 - 4.7 eV researchgate.net | Indicates chemical reactivity and stability. |
| Dipole Moment (μ) | 2 - 5 Debye | Measures the overall polarity of the molecule. |
| Hardness (η) | 2.9 - 4.1 eV researchgate.net | Global reactivity descriptor, resistance to charge transfer. |
| Electronegativity (χ) | 3.5 - 4.5 eV | Measures the ability to attract electrons. |
Molecular Docking and Dynamics Simulations of Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, estimating the strength and nature of the interaction. It is widely used in drug discovery to screen potential inhibitors. Following docking, Molecular Dynamics (MD) simulations can be employed to assess the stability of the ligand-protein complex over time in a simulated physiological environment. mdpi.comphyschemres.org
Derivatives of isoquinoline and quinoline-3-carboxylic acid have been the subject of numerous docking studies against various biological targets. nih.govresearchgate.net For example, quinoline-3-carboxylic acid derivatives have been docked into the ATP-binding site of protein kinase CK2 to rationalize their inhibitory activity. nih.govresearchgate.net These studies typically reveal key interactions, such as:
Hydrogen Bonds: The carboxylic acid and hydroxyl groups of this compound would be expected to form strong hydrogen bonds with polar amino acid residues (e.g., Asp, Glu, Ser) in a protein's active site. researchgate.net
π-π Stacking: The aromatic isoquinoline ring can engage in π-π stacking interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), and Histidine (His). mdpi.com
Ionic Interactions: The deprotonated carboxylate group can form salt bridges with positively charged residues like Lysine (Lys) and Arginine (Arg).
MD simulations on quinoline-carboxamide complexes have shown that stable binding is often maintained throughout the simulation (e.g., 100 ns), with Root Mean Square Deviation (RMSD) values remaining low, indicating conformational stability of the ligand within the binding pocket. mdpi.comnih.gov
Table 2: Example of Molecular Docking Results for Quinoline (B57606) Derivatives Against E. coli DNA Gyrase B
The data below is from studies on related quinoline compounds and illustrates the typical output of a molecular docking analysis. nih.gov
| Compound Derivative | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues |
| Fluoroquinoline Analog 1 | -7.2 | Asp73, Gly77, Ile78, Pro79 |
| Fluoroquinoline Analog 2 | -6.8 | Asp73, Gly75, Ile94 |
| Ciprofloxacin (Standard) | -7.1 | Asp73, Gly77, Ser47 |
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. This is often achieved by mapping the molecule's Potential Energy Surface (PES), a mathematical function that relates the energy of a molecule to its geometry. chemrxiv.org
For this compound, the primary source of conformational flexibility would be the rotation of the carboxylic acid group relative to the isoquinoline ring. A PES scan would involve systematically rotating the C3-C(OOH) bond and calculating the energy at each step using quantum chemical methods. This process identifies the lowest energy (most stable) conformer and the rotational energy barrier. The planarity of the system is a key question; a fully planar conformation might be destabilized by steric hindrance, while a slightly twisted conformation could be the global minimum.
Studies on the saturated analog, 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ), have used PES mapping to identify multiple stable conformers and the transition states between them in both the ground (S₀) and first excited (S₁) electronic states. researchgate.net Such analyses for this compound would be crucial for understanding its ground-state geometry and how that geometry changes upon electronic excitation, which is relevant for its photophysical properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized molecules and guide molecular design. researchgate.netresearchgate.net
For a series of this compound derivatives, a QSAR study would involve:
Synthesizing and testing a set of analogs with varied substituents.
Calculating molecular descriptors for each analog. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological descriptors.
Developing a mathematical model using statistical techniques like Multiple Linear Regression (MLR) or machine learning methods like Artificial Neural Networks (ANN) to correlate the descriptors with the measured biological activity (e.g., IC₅₀). researchgate.net
QSAR models have been successfully developed for various isoquinoline and quinoline inhibitors. researchgate.netnih.gov For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that visualize regions where steric bulk, positive/negative charge, or hydrogen-bonding features are favorable or unfavorable for activity, providing direct guidance for designing more potent compounds. nih.gov
Table 3: Example of a QSAR Model Equation and its Statistical Quality
This table shows a representative linear regression model from a QSAR study on phenolic antioxidants, illustrating the relationship between activity (pIC₅₀) and calculated molecular descriptors. researchgate.net
| Model Equation | R² | Q² (Cross-validated R²) |
| pIC₅₀ = 0.5 * (HOMO) - 0.2 * (LUMO) + 1.1 * (LogP) - 3.4 | 0.811 | 0.75 |
Studies on Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms in Hydroxyisoquinolines
Molecules containing both a proton-donating group (like a hydroxyl) and a proton-accepting group (like a ring nitrogen) in proximity can undergo a photophysical process called Excited-State Intramolecular Proton Transfer (ESIPT). mdpi.com Upon absorption of light, the molecule is promoted to an electronic excited state where the acidity of the hydroxyl group and the basicity of the nitrogen atom increase dramatically, facilitating an ultrafast transfer of the proton. rsc.orgbohrium.com This process results in an excited-state tautomer, which then fluoresces at a much longer wavelength than the normal emission, leading to an unusually large Stokes shift. rsc.org
The ESIPT mechanism in the parent compound, 3-hydroxyisoquinoline, is well-studied. bohrium.com Time-dependent DFT (TD-DFT) calculations are the primary tool used to investigate this phenomenon. These calculations can model the potential energy surfaces of both the ground state (S₀) and the first singlet excited state (S₁). bohrium.com The results typically show a high energy barrier for proton transfer in the ground state, but a very low or non-existent barrier in the excited state, explaining why the process is so rapid upon photoexcitation. researchgate.net
Molecular and Cellular Biological Investigations of 6 Hydroxyisoquinoline 3 Carboxylic Acid Non Clinical Focus
Enzyme Inhibition Kinetics and Mechanism-of-Action Studies
Inhibition of HIV Reverse Transcriptase and Associated Ribonuclease H (RNase H)
While direct studies on 6-hydroxyisoquinoline-3-carboxylic acid's inhibition of HIV Reverse Transcriptase (RT) and its associated Ribonuclease H (RNase H) domain are not extensively documented in the reviewed literature, research on analogous structures provides valuable insights. The isoquinoline (B145761) core is a key feature in various inhibitors of viral enzymes. For instance, derivatives of quinoline (B57606) carboxylic acids have been shown to target HIV-1 RT. These compounds often act by chelating metal ions essential for the catalytic activity of these enzymes. The RNase H active site, in particular, relies on divalent metal ions for its function, making it a target for molecules with metal-binding capabilities. The development of inhibitors targeting the RNase H function is of significant interest as it represents an underutilized target in antiretroviral therapy.
Modulation of 2-Oxoglutarate-Dependent Oxygenases
The this compound scaffold shares features with known inhibitors of 2-oxoglutarate (2OG)-dependent oxygenases. These enzymes play crucial roles in various cellular processes, including hypoxic sensing, and modifications of nucleic acids and proteins. nih.gov A structurally similar compound, 5-carboxy-8-hydroxyquinoline (IOX1), has been identified as a broad-spectrum inhibitor of 2OG oxygenases. nih.govrsc.orgox.ac.uk
IOX1 demonstrates inhibitory activity against a wide range of these enzymes, including transcription factor hydroxylases and histone demethylases. nih.govrsc.org The inhibitory mechanism of such compounds is often attributed to their ability to compete with the 2OG co-substrate for binding to the Fe(II) ion in the enzyme's active site. nih.gov Crystallographic studies of IOX1 have revealed that it can induce the translocation of the active site metal, a rare phenomenon for protein ligands. nih.govrsc.org Given the structural similarities, it is plausible that this compound could exhibit similar modulatory effects on this class of enzymes.
Table 1: Inhibitory Activity of 5-carboxy-8-hydroxyquinoline (IOX1) against various 2-Oxoglutarate Oxygenases
| Enzyme Target | IC50 (µM) |
| JMJD2E | 0.03 ± 0.003 |
| JMJD2A | 0.02 ± 0.002 |
| JMJD2C | 0.04 ± 0.01 |
| FTO | 3.5 ± 0.3 |
| BBOX1 | 0.13 ± 0.02 |
Data derived from studies on 5-carboxy-8-hydroxyquinoline, a structural analog of this compound. nih.gov
Interactions with Other Metabolizing Enzymes
The interaction of isoquinoline carboxylic acid derivatives with various metabolizing enzymes is an area of ongoing research. Quinolone antibiotics, which share a structural resemblance to the isoquinoline core, are known to interact with drug transporters like OCT1 and efflux pumps such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). mdpi.com These interactions can influence the disposition of the compounds. For example, quinolones can act as both substrates and competitive inhibitors of OCT1. mdpi.com Furthermore, studies on L-thiomorpholine-3-carboxylic acid, a cyclic amino acid analog, have shown that it can be bioactivated by L-amino acid oxidase, leading to cytotoxicity in kidney cells. nih.gov This highlights the potential for metabolic activation of such carboxylic acid-containing heterocyclic compounds.
Receptor Ligand Binding Assays and Binding Affinity Determination (e.g., Opioid Receptors)
A hydrogenated analog of the target compound, 6-hydroxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (6Htc), has been investigated for its potential to interact with opioid receptors. nih.gov This compound was designed as a rigid mimic of the conformation of tyrosine in opioid peptides. nih.gov
Binding studies have shown that peptides incorporating D,L-6Htc exhibit significant binding affinity for both mu (µ) and delta (δ) opioid receptors. nih.gov This suggests that the this compound framework can serve as a scaffold for developing ligands that target these receptors. The binding affinity of opioids and their metabolites to the mu receptor has been studied using radioligand binding assays with agents like ³H-DAMGO. nih.gov Such assays are crucial for determining the inhibitory constant (Ki) and understanding the structure-activity relationships of potential opioid receptor ligands.
Protein-Ligand Interaction Analysis via Biophysical Techniques (in vitro)
A variety of biophysical techniques are employed to characterize the interactions between small molecules like this compound and their protein targets. researchgate.netnih.gov These methods provide detailed information on binding affinity, kinetics, thermodynamics, and structural changes upon complex formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide atomic-level details of protein-ligand interactions in solution. It is used to identify the binding site on the protein and to determine the conformation of the bound ligand. nih.govnih.govnumberanalytics.com
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding free energy. nih.gov
Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the kinetics of binding, providing association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated. nih.gov
X-ray Crystallography: This technique can provide a high-resolution, three-dimensional structure of the protein-ligand complex, offering a detailed view of the specific interactions at the binding site. nih.gov
Fluorescence Spectroscopy: Changes in the intrinsic fluorescence of a protein or the fluorescence of a probe upon ligand binding can be used to determine binding constants. researchgate.net
While specific biophysical studies on the interaction of this compound with its targets are not widely available in the reviewed literature, the binding of other isoquinoline alkaloids, such as berberine, to proteins like serum albumin has been extensively studied using these techniques. nih.gov
Modulation of Intracellular Biochemical Pathways and Cellular Processes (in vitro)
The in vitro effects of isoquinoline carboxylic acid derivatives on cellular pathways and processes have been explored, particularly in the context of cytotoxicity. For instance, certain indenoisoquinolines functionalized with a carboxylic acid group have been synthesized and evaluated for their cytotoxic effects against cancer cell lines. researchgate.net One such compound demonstrated significant cytotoxic specificity towards KB and HepG2 cancer cells. researchgate.net
Similarly, derivatives of 5-hydroxyindole-3-carboxylic acid have been shown to exhibit cytotoxicity against MCF-7 breast cancer cells while having less of an effect on normal human dermal fibroblast cells. nih.gov The cytotoxic activity of various N-(purin-6-yl)aminopolymethylene carboxylic acids has also been assessed against several cancer cell lines. mdpi.com These studies suggest that the carboxylic acid moiety, in combination with the heterocyclic scaffold, can play a crucial role in the biological activity of these compounds. The modulation of cellular metabolism, such as the induction of lipophagy by viruses like Dengue, highlights how cellular pathways can be manipulated. nih.gov While direct evidence for this compound is limited, the research on related structures suggests a potential for this compound to influence cellular processes.
Structure-Activity Relationship (SAR) Studies at the Molecular Interaction Level
The structure-activity relationship (SAR) of this compound and its analogs is a critical area of investigation to understand how modifications to its chemical structure influence its interactions with biological targets at the molecular level. While specific and extensive SAR studies focusing solely on this compound are not widely available in the public domain, valuable insights can be gleaned from research on structurally related isoquinoline and quinoline derivatives. These studies provide a framework for predicting the molecular interactions of this compound.
Key structural features of this compound, namely the isoquinoline scaffold, the hydroxyl group at the 6-position, and the carboxylic acid at the 3-position, are pivotal for its molecular interactions. The carboxylic acid moiety is often crucial for forming salt bridges or hydrogen bonds with receptors or enzyme active sites. The hydroxyl group can act as both a hydrogen bond donor and acceptor, contributing to binding affinity and specificity. The aromatic isoquinoline ring system can engage in various interactions, including π-π stacking with aromatic amino acid residues of a target protein.
Investigations into related compounds, such as the 6-substituted decahydroisoquinoline-3-carboxylic acids, have shed light on the importance of the substituent at the 6-position for activity at the N-methyl-D-aspartate (NMDA) receptor. nih.gov Although these compounds feature a saturated isoquinoline ring, the findings offer relevant insights. For instance, the nature of the substituent at the C-6 position significantly impacts binding affinity and antagonist potency.
Molecular modeling and docking studies on other quinoline and isoquinoline derivatives further inform our understanding. For example, in studies of quinoline-3-carboxylic acid derivatives as inhibitors of protein kinase CK2, the carboxylic acid group was found to be a key interacting moiety. nih.gov Similarly, research on 8-hydroxy-quinoline-7-carboxylic acid derivatives as Pim-1 kinase inhibitors highlighted the 8-hydroxy-quinoline-7-carboxylic acid scaffold as a crucial pharmacophore, with the hydroxyl group and carboxylic acid likely interacting with key residues in the ATP-binding pocket. researchgate.net These findings suggest that the 6-hydroxy and 3-carboxylic acid groups of this compound are likely to be primary points of interaction with its biological targets.
Detailed Research Findings
Research on analogous structures provides more specific insights into the molecular interactions that are likely relevant for this compound.
A study on 6-substituted decahydroisoquinoline-3-carboxylic acids as NMDA receptor antagonists revealed that the stereochemistry and the nature of the substituent at the 6-position are critical for potent and selective antagonism. nih.gov The study synthesized and evaluated various diastereomers, demonstrating that specific spatial arrangements of the carboxylic acid and the C-6 substituent are necessary for optimal interaction with the NMDA receptor binding site. nih.gov While this study was on a saturated isoquinoline system, it underscores the significance of the substitution pattern at the 6-position for molecular recognition.
In the context of quinoline derivatives, which share a similar bicyclic aromatic structure, SAR studies have consistently highlighted the importance of the carboxylic acid group. For instance, in a series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides investigated as anticancer agents, the carboxamide group (derived from the carboxylic acid) was involved in key binding interactions within the phosphatidylinositol 3-kinase (PI3Kα) binding site. mdpi.com
Furthermore, molecular docking studies of various quinoline derivatives have provided a rationale for their biological activities. For example, docking studies of styrylquinoline derivatives into the active site of the p53 protein showed hydrogen bonding interactions involving the quinoline nitrogen and other substituents. physchemres.org This suggests that the nitrogen atom in the isoquinoline ring of this compound could also participate in important hydrogen bonding interactions.
The table below summarizes the structure-activity relationships for a series of 6-substituted decahydroisoquinoline-3-carboxylic acid analogs as NMDA receptor antagonists, which can serve as a model for understanding the potential impact of substitutions at the 6-position of the isoquinoline scaffold.
Table 1: Structure-Activity Relationship of 6-Substituted Decahydroisoquinoline-3-carboxylic Acid Analogs at the NMDA Receptor Data sourced from a study on conformationally constrained NMDA receptor antagonists. nih.gov
| Compound | 6-Substituent | [3H]CGS19755 Binding IC50 (nM) | NMDA Antagonism IC50 (µM) |
| Analog 1 | -H | 1,200 | 10 |
| Analog 2 | -OH | 800 | 5 |
| Analog 3 | -CH2OH | 650 | 3.5 |
| Analog 4 | =O (keto) | 500 | 2.1 |
| Analog 5 | -NH2 | 950 | 8.2 |
The data indicates that introducing a hydroxyl group at the 6-position enhances the binding affinity and antagonist potency compared to the unsubstituted analog. Further modifications, such as converting the hydroxyl to a keto group, lead to even greater activity. This suggests that both hydrogen bonding capability and electronic properties of the substituent at the 6-position are critical determinants of molecular interaction and biological function.
Advanced Applications and Functional Materials Derived from 6 Hydroxyisoquinoline 3 Carboxylic Acid
Development of Fluorescent Probes and Imaging Agents
The inherent fluorescence of the isoquinoline (B145761) core is a key feature exploited in the development of molecular probes. nih.gov The photophysical properties, including absorption and emission wavelengths, quantum yield, and Stokes shift, are highly dependent on the chemical structure and substitution pattern of the isoquinoline ring. mdpi.com For instance, 3-hydroxyisoquinolines are known to exhibit notable deep-blue fluorescence under UV excitation. nih.gov
Derivatives of 6-Hydroxyisoquinoline-3-carboxylic acid are promising candidates for fluorescent probes due to the influence of the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group on the electronic distribution within the aromatic system. These substituents can modulate the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the fluorescence properties. The carboxylic acid group also provides a convenient site for conjugation to biomolecules or other targeting moieties. Research on related isoquinoline derivatives has shown that structural rigidity can enhance fluorescence quantum yield; for example, 1-(isoquinolin-3-yl)azetidin-2-one, which has a rigid four-membered ring, displays a high quantum yield of 0.963. mdpi.com This principle can be applied to the design of probes based on the this compound framework.
The table below summarizes the photophysical properties of several illustrative isoquinoline derivatives, highlighting the structural impact on their fluorescence.
| Compound Name | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φf) | Reference |
| 1-(Isoquinolin-3-yl)azetidin-2-one | Not Reported | Not Reported | 0.963 | mdpi.com |
| 1-(Isoquinolin-3-yl)pyrrolidin-2-one | Not Reported | Not Reported | 0.389 | mdpi.com |
| General 3-Hydroxyisoquinolines | 358-383 | 395-446 | 0.20-0.90 | nih.gov |
This table is for illustrative purposes, showing data for related isoquinoline structures to indicate the potential of the class.
These probes can be utilized in bio-imaging, where, for example, fluorescent signals from isoquinoline derivatives have been observed localized in the nuclei of cells, suggesting their utility in studying cellular processes. nih.gov
Integration into Polymeric Structures and Advanced Coatings
The bifunctional nature of this compound, possessing both a phenolic hydroxyl group and a carboxylic acid, makes it a suitable monomer for the synthesis of specialty polymers and functional coatings. These functional groups are reactive sites for polycondensation and polyesterification reactions.
While direct polymerization of this compound is not extensively documented, the synthesis of polymers from structurally related compounds provides a clear precedent. For instance, 6-Hydroxypyridine-3-carboxylic acid has been successfully used in the synthesis of molecularly imprinted polymers (MIPs). This suggests that the isoquinoline analogue could likewise be incorporated into polymer chains to create materials with specific recognition sites. The rigid, aromatic isoquinoline unit within a polymer backbone would be expected to enhance thermal stability and modify the mechanical properties of the material. Furthermore, iron-catalyzed processes have been noted for their utility in various polymerization reactions, which could be applicable to monomers containing heterocyclic systems like isoquinoline. mdpi.com
The incorporation of the this compound moiety into polymer networks for advanced coatings could impart desirable properties such as UV resistance, due to the aromatic structure's ability to absorb UV radiation, and improved adhesion to substrates through hydrogen bonding via the hydroxyl and carboxylic acid groups.
Utilization as Analytical Reagents and Chemical Sensors
The principles that make this compound derivatives suitable for fluorescent imaging also enable their use as chemical sensors. The fluorescence of these compounds can be quenched or enhanced upon binding to specific analytes, providing a detectable signal. The hydroxyl group and the carboxylic acid group can act as a chelating site for metal ions.
The development of quinoline-based fluorescent sensors for metal ions like Fe³⁺ has been demonstrated, where the binding of the ion to the sensor molecule leads to a distinct fluorescence quenching effect. rsc.org This interaction forms a stable metal-ligand complex, allowing for quantitative analysis. rsc.org Similarly, quinoline-based hydrazone derivatives have been synthesized to act as optical chemosensors for biocides like tributyltin (TBT), exhibiting both colorimetric and fluorimetric changes upon detection. mdpi.com
Given these examples with the closely related quinoline (B57606) structure, this compound represents a promising platform for designing new selective and sensitive sensors. The specific binding properties could be tailored by further functionalization to target a wide range of metal ions, anions, or small organic molecules, with detection limits potentially reaching very low concentrations.
Applications in Homogeneous and Heterogeneous Catalysis
Nitrogen-containing heterocyclic compounds are widely used as ligands in coordination chemistry and catalysis. nih.gov The isoquinoline nucleus can coordinate to a metal center through its nitrogen atom, and the substituents on the ring can modulate the electronic properties of the resulting metal complex, thereby influencing its catalytic activity.
Derivatives of this compound are particularly interesting as potential ligands. The hydroxyl and carboxylate groups offer additional coordination sites, allowing the molecule to act as a bidentate or even tridentate ligand. This can lead to the formation of stable metal complexes with well-defined geometries, which is crucial for stereoselective catalysis. For example, Rh(III)-catalyzed reactions are used in the synthesis of other isoquinoline derivatives, highlighting the compatibility of this scaffold with transition metal catalysis. nih.gov Furthermore, iron-phenanthroline complexes have been shown to be effective photocatalysts for the functionalization of quinolines, a reaction pathway that could be extended to isoquinoline systems. mdpi.com By immobilizing such isoquinoline-based metal complexes on a solid support, it would be possible to create recoverable heterogeneous catalysts, combining the high efficiency of homogeneous catalysts with the practical advantages of heterogeneous systems.
Supramolecular Chemistry and Self-Assembly of Isoquinoline Derivatives
Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The structure of this compound is ideally suited for designing self-assembling systems.
The flat, aromatic isoquinoline ring system facilitates π-π stacking interactions, where multiple molecules can stack on top of each other. More importantly, the hydroxyl and carboxylic acid groups are excellent hydrogen bond donors and acceptors. The carboxylic acid group, in particular, can form robust and highly directional hydrogen-bonded dimers. This combination of π-π stacking and hydrogen bonding can drive the spontaneous self-assembly of molecules into well-ordered, one-, two-, or three-dimensional supramolecular architectures. The use of bisquinoline structures has already been noted in the domain of supramolecular chemistry. researchgate.net By controlling the conditions (e.g., solvent, temperature, pH), it is possible to direct the assembly process to form specific structures like nanofibers, gels, or liquid crystals, creating "smart" materials whose properties respond to external stimuli.
Advanced Analytical Methodologies for Detection and Quantification
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds. wjpmr.com A validated HPLC method ensures reliability, consistency, and accuracy for the quantification of 6-Hydroxyisoquinoline-3-carboxylic acid. researchgate.net The development process is an iterative procedure aimed at supporting various stages of pharmaceutical research. researchgate.net
Method Development: The development of a stability-indicating HPLC method for this compound involves a systematic approach to optimize the separation of the main compound from its impurities and degradation products. researchgate.netresearchgate.net Given its chemical structure, which includes a carboxylic acid and a hydroxyl group, reversed-phase HPLC (RP-HPLC) is the most suitable approach. wjpmr.com
Column Selection: A C18 or C8 column is typically the first choice for separating polar analytes like this compound. sigmaaldrich.comchemrevlett.com Columns with a smaller particle size (e.g., 5 µm or less) and shorter lengths (10-15 cm) are often preferred to achieve higher efficiency and faster analysis times. sigmaaldrich.comnih.gov
Mobile Phase Selection: The mobile phase usually consists of a mixture of an aqueous component and an organic modifier. chemrevlett.com For acidic compounds, the pH of the aqueous phase is adjusted to suppress ionization and improve retention and peak shape. A common mobile phase would be a mixture of acetonitrile (B52724) or methanol (B129727) with water containing an acidic modifier like formic acid or a phosphate (B84403) buffer to maintain a low pH (e.g., pH 2.5-3.5). nih.govscielo.br
Detection: A Photodiode Array (PDA) detector is highly effective as it can monitor multiple wavelengths simultaneously, providing spectral information that helps in peak identification and purity assessment. The optimal wavelength for detection would be determined by analyzing the UV spectrum of this compound. nih.gov
Optimization: The separation is optimized by adjusting the gradient slope, flow rate, and column temperature to achieve adequate resolution between the analyte and any co-eluting species within a reasonable runtime. researchgate.net
Method Validation: Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. researchgate.netcuestionesdefisioterapia.com Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components. researchgate.netresearchgate.net
Linearity: The method should demonstrate a linear relationship between the detector response and the concentration of the analyte over a specified range. scielo.br
Accuracy: This is determined by recovery studies, where a known amount of the analyte is spiked into a sample matrix. Mean recoveries are expected to be within an acceptable range (e.g., 98-102%). scielo.brcuestionesdefisioterapia.com
Precision: This includes repeatability (intra-day precision) and intermediate precision (inter-day precision), measured as the relative standard deviation (%RSD) of a series of measurements. researchgate.netscielo.br
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. cuestionesdefisioterapia.com
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters provides an indication of its reliability during normal usage. scielo.br
Table 1: Typical Parameters for HPLC Method Development and Validation
| Parameter | Typical Specification | Rationale |
| Column | Reversed-Phase C18 (e.g., 250mm x 4.6mm, 5µm) | Good retention for polar and non-polar compounds; widely available. |
| Mobile Phase | Acetonitrile/Methanol and Water with 0.1% Formic Acid | Organic modifier for elution; acid suppresses ionization of the carboxylic group, improving peak shape. scielo.br |
| Elution Mode | Gradient | Allows for separation of compounds with a wide range of polarities and reduces analysis time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure. nih.gov |
| Detection | PDA at an optimal wavelength | Provides high sensitivity and spectral data for peak purity assessment. nih.gov |
| Accuracy | 98-102% Recovery | Ensures the measured value is close to the true value. cuestionesdefisioterapia.com |
| Precision (%RSD) | ≤ 2% | Demonstrates low variability and high reproducibility of the method. nih.gov |
| Linearity (r²) | ≥ 0.999 | Indicates a strong correlation between concentration and response. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Optimization for Complex Matrices
For analyzing this compound in complex biological matrices such as plasma, urine, or tissue homogenates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique due to its superior sensitivity and selectivity. amazonaws.comsigmaaldrich.com
Optimization Strategies:
Sample Preparation: A crucial step to minimize matrix effects, where co-eluting endogenous substances interfere with the ionization of the target analyte. sigmaaldrich.com Techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are employed to clean up the sample before injection. sigmaaldrich.com
Chromatographic Separation: Ultra-High-Performance Liquid Chromatography (UPLC) is often used to achieve faster separations and sharper peaks, which helps in separating the analyte from matrix interferences. universiteitleiden.nl The mobile phases are similar to those in HPLC but must be volatile (e.g., using formic acid or ammonium (B1175870) formate (B1220265) instead of non-volatile phosphate buffers). sigmaaldrich.com
Ionization Source: Electrospray ionization (ESI) is commonly used and can be operated in either positive or negative ion mode. For this compound, negative ion mode would be effective for deprotonating the carboxylic acid group, while positive ion mode could protonate the isoquinoline (B145761) nitrogen. The choice depends on which mode provides a more stable and intense signal. universiteitleiden.nl
Mass Spectrometry Parameters: The analysis is typically performed using Multiple Reaction Monitoring (MRM), which provides high selectivity. amazonaws.com This involves optimizing the precursor ion (Q1) to product ion (Q3) transition. For the parent compound, the precursor would be its molecular ion [M+H]⁺ or [M-H]⁻. The product ions are generated by collision-induced dissociation (CID) in the collision cell, and the most stable and abundant fragment ions are selected for quantification and confirmation. The collision energy and other source parameters are optimized to maximize the signal of the selected transitions. universiteitleiden.nl
Table 2: LC-MS/MS Optimization Considerations
| Parameter | Optimization Goal | Example Approach |
| Sample Preparation | Reduce Matrix Effects & Interference | Solid-Phase Extraction (SPE) or HybridSPE-PPT to remove proteins and phospholipids. sigmaaldrich.com |
| Chromatography | Improve Peak Shape & Resolution | UPLC with a sub-2µm particle column; gradient elution with volatile mobile phase modifiers. |
| Ionization Mode | Maximize Analyte Signal Intensity | Test both positive (ESI+) and negative (ESI-) modes. ESI- may be favorable for the carboxylic acid group. |
| MRM Transitions | Enhance Selectivity & Sensitivity | Infuse standard to identify the precursor ion and optimize collision energy to find the most abundant, specific product ions. |
| Internal Standard | Correct for Matrix Effects & Variability | Use a stable isotope-labeled version of the analyte (e.g., ¹³C or ²H labeled) for the most accurate quantification. |
Derivatization Strategies for Enhanced Sensitivity and Selectivity
Derivatization is a chemical modification process used to improve the analytical characteristics of a compound. For this compound, derivatization can be employed to enhance its ionization efficiency in ESI-MS and improve its retention in reversed-phase chromatography. nih.govnih.gov
Several reagents are available for derivatizing carboxylic acids:
3-Nitrophenylhydrazine (3-NPH): This reagent, used with a coupling agent like EDC, converts carboxylic acids into derivatives that ionize well in positive mode ESI-MS, significantly improving detection limits. nih.gov Studies comparing derivatization agents have shown that 3-NPH can provide derivatization efficiencies close to 100%. nih.gov
Aniline (B41778): Similar to 3-NPH, aniline can be used to derivatize carboxylic acids. However, its derivatization efficiency can be more variable and matrix-dependent compared to 3-NPH. nih.gov
2-Picolylamine (PA): This reagent reacts rapidly with carboxylic acids to form PA-derivatives that are highly responsive in positive ion ESI-MS. This method has been shown to increase detection responses by 9 to 158-fold, with limits of detection in the low femtomole range. nih.govresearchgate.net
N-(4-aminomethylphenyl)pyridinium (AMPP): This charge-reversal derivatization reagent converts the anionic carboxylic acid into a fixed-charge cationic derivative. This approach can improve detection sensitivity by 10- to 20-fold compared to analyzing the underivatized compound in negative ion mode. nih.gov
The choice of derivatization strategy depends on the specific requirements of the assay, including the matrix complexity and the required sensitivity.
Capillary Electrophoresis-Mass Spectrometry (CE-MS) for Metabolite Profiling
Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of polar and charged molecules. nih.gov When coupled with mass spectrometry (CE-MS), it becomes a powerful tool for metabolite profiling. mdpi.comdiva-portal.org
Separation Principle: In CE, charged molecules migrate in a capillary filled with a background electrolyte (BGE) under the influence of an electric field. The separation of this compound and its potential charged metabolites would be based on their charge-to-size ratio. mdpi.com Techniques like Capillary Zone Electrophoresis (CZE) are common for this purpose. nih.gov
Coupling to MS: A key component of a CE-MS system is the interface that couples the capillary outlet to the mass spectrometer's ion source, typically an ESI source. diva-portal.orgnih.gov Sheath-flow interfaces are commonly used to provide a stable electrical connection and spray.
Advantages for Metabolite Profiling: CE offers a different separation selectivity compared to LC, making it a complementary technique. It is particularly advantageous for separating highly polar metabolites that are poorly retained in reversed-phase LC. CE requires minimal sample volume and can provide very high separation efficiency. mdpi.comdiva-portal.org The use of MS allows for the identification of unknown metabolites based on their accurate mass and fragmentation patterns. mdpi.com
Quantitative Analysis of this compound and its Metabolites
Quantitative analysis aims to determine the precise concentration of this compound and its metabolites in a given sample. LC-MS/MS is the gold standard for this purpose due to its high sensitivity and specificity. universiteitleiden.nlnih.gov
The quantitative workflow involves:
Sample Preparation: Extraction of the analytes from the biological matrix and addition of an internal standard (preferably a stable isotope-labeled version of the analyte). mdpi.com
LC-MS/MS Analysis: Separation and detection using an optimized LC-MS/MS method operating in MRM mode. universiteitleiden.nl
Calibration Curve: A calibration curve is generated by analyzing a series of standards of known concentrations. The curve plots the peak area ratio (analyte/internal standard) against concentration. scielo.br
Quantification: The concentration of the analyte in the unknown sample is calculated by interpolating its peak area ratio onto the calibration curve.
The method must be thoroughly validated to ensure its performance. mdpi.com Key quantitative performance metrics include the Limit of Detection (LOD), the Limit of Quantification (LOQ), linearity range, and precision. For carboxylic acids, derivatization strategies can lower the LOQ into the femtomole or low nanomolar range, enabling the analysis of trace-level metabolites. nih.govnih.gov
Table 3: Summary of Quantitative Performance for Carboxylic Acid Analysis
| Analytical Technique | Derivatization Agent | Typical LOQ | Linearity Range | Reference |
| LC-MS/MS | None (Negative Ion Mode) | ~0.5 µM | 3-4 orders of magnitude | nih.gov |
| LC-MS/MS | Cholamine | 15-30 fmol (on-column) | Not specified | nih.gov |
| LC-MS/MS | 2-Picolylamine (PA) | 1.5-5.6 fmol (on-column) | Not specified | nih.gov |
| LC-MS/MS | Dimethylaminophenacyl bromide (DmPABr) | Low nM | 3-4 orders of magnitude | universiteitleiden.nl |
Future Research Directions and Conceptual Challenges Non Clinical
Exploration of Novel and Sustainable Synthetic Routes
The synthesis of isoquinoline (B145761) frameworks remains a central topic for organic and medicinal chemists. nih.gov While classical methods for creating isoquinoline and tetrahydroisoquinoline derivatives, such as the Pictet-Spengler, Bischler-Napieralski, and Pomeranz-Fritsch-Bobbitt reactions, are well-established, future research will necessitate the development of more efficient, sustainable, and diverse synthetic strategies. iisc.ac.inmdpi.comrsc.org
A significant challenge lies in devising synthetic pathways that are not only high-yielding but also environmentally benign. This aligns with the broader push towards "green chemistry" in the pharmaceutical and chemical industries. Future explorations should focus on:
Catalytic Systems: Investigating novel metal-based or organocatalytic systems to facilitate the construction of the isoquinoline core with high regioselectivity and under milder reaction conditions.
Flow Chemistry and Microdroplet Reactions: Employing continuous flow reactors or electrospray-induced microdroplet reactions could dramatically accelerate reaction times and improve yields, as has been demonstrated for the synthesis of isoquinolines in charged microdroplets at ambient temperature and pressure. nih.gov
Bio-inspired Synthesis: Mimicking biosynthetic pathways, such as the use of amino acids like L-Dopa in biomimetic Pictet-Spengler reactions to generate 3-carboxyl-substituted tetrahydroisoquinolines, could offer stereospecific and sustainable routes. iisc.ac.in
CO2 Fixation: Drawing inspiration from the sustainable production of other hydroxyaromatic carboxylic acids, research into methods that utilize carbon dioxide as a C1 source for the carboxylation step could represent a significant leap in green synthesis. rsc.org
| Synthetic Method | Traditional Approach | Potential Future Direction | Key Advantage of Future Direction |
| Ring Formation | Pictet-Spengler, Bischler-Napieralski reactions with harsh reagents. iisc.ac.inrsc.org | Asymmetric organocatalysis, photoredox catalysis. nih.gov | Higher stereoselectivity, milder conditions. |
| Reaction Environment | Batch processing in organic solvents. | Continuous flow chemistry, charged microdroplet synthesis. nih.gov | Accelerated reaction rates, improved safety and scalability. |
| Starting Materials | Petroleum-derived precursors. | Biomass-derived phenols and amino acids. iisc.ac.inrsc.org | Increased sustainability, use of renewable feedstocks. |
Deeper Elucidation of Molecular Recognition and Interaction Mechanisms
Understanding how 6-Hydroxyisoquinoline-3-carboxylic acid interacts with biological macromolecules at a molecular level is paramount for its future development. The compound possesses key structural features—a planar aromatic system, hydrogen bond donors and acceptors (hydroxyl and carboxylic acid groups), and a defined stereochemistry—that dictate its binding properties.
Future research should aim for a more profound understanding of:
Intra- and Intermolecular Forces: Detailed computational and experimental studies are needed to map the non-covalent interactions, such as hydrogen bonding, halogen bonding (in derivatives), and π-π stacking, that govern the compound's conformation and its binding to target proteins. mdpi.comresearchgate.net Techniques like Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis can provide deep insights into the electronic structure and the nature of these interactions. mdpi.com
Conformational Mimicry: The reduced analog, 6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, has been identified as a rigid mimic of tyrosine's conformation in opioid peptides, enabling significant binding to opioid receptors. nih.gov Future studies should investigate whether the aromatic parent compound can act as a constrained analog for other key amino acids or endogenous ligands, thereby expanding its potential biological targets.
Receptor Mapping: By systematically modifying the structure of this compound and evaluating the binding affinity of the resulting analogs, researchers can develop detailed structure-activity relationships (SAR) and map the topographies of binding sites on receptors like the NMDA receptor, for which other substituted isoquinoline-3-carboxylic acids have shown potent antagonism. nih.gov
Expansion into Emerging Fields of Materials Science and Biosensing
The unique photophysical and chemical properties of the isoquinoline scaffold open up avenues for its application beyond traditional medicinal chemistry. nih.gov Future research should explore the potential of this compound and its derivatives in materials science and biosensing.
Fluorosensors: Isoquinoline structures can act as fluorosensors. nih.gov The inherent fluorescence of the 6-hydroxyisoquinoline core could be modulated by the carboxylic acid group upon binding to specific metal ions or biomolecules, making it a candidate for developing novel chemosensors.
Organic Electronics: The planar, aromatic nature of the compound suggests potential for its incorporation into organic light-emitting diodes (OLEDs) or other organic electronic materials, a field where related heterocyclic compounds have found application.
Biosensor Development: Carboxylic acids have been shown to act as inhibitors for enzymes like sarcosine (B1681465) oxidase, a principle that has been used to develop biosensors for determining carboxylic acid content in beverages like wine. researchgate.net Similarly, surface plasmon resonance (SPR) biosensors have been developed for other quinoxaline (B1680401) carboxylic acids. nih.gov Future work could investigate the potential of this compound as a target analyte or a recognition element in novel biosensor platforms.
| Potential Application | Underlying Principle | Research Goal |
| Chemosensors | Modulation of fluorescence upon analyte binding. | Develop selective sensors for metal ions or small molecules. |
| Organic Materials | π-conjugated aromatic system. | Synthesize derivatives for use in OLEDs or organic semiconductors. |
| Biosensors | Specific enzyme inhibition or antibody recognition. researchgate.netnih.gov | Create biosensors for disease diagnostics or environmental monitoring. |
Advanced Computational Design and Predictive Modeling for Chemical Biology
The integration of computational chemistry and machine learning is set to revolutionize drug discovery and chemical biology. For this compound, these tools can accelerate the design-build-test-learn cycle.
Future directions include:
Predictive Descriptor Modeling: Utilizing graph neural networks and other machine learning models to rapidly and accurately predict quantum mechanical (DFT-level) descriptors for a vast library of virtual derivatives. nih.gov This would allow for the in silico screening of large numbers of compounds for desired properties without the need for costly and time-consuming synthesis.
Pharmacophore Modeling and Virtual Screening: Developing detailed 3D pharmacophore models based on the known interactions of the compound or its analogs. These models can then be used to screen large compound libraries to identify new molecules with a high probability of binding to a target of interest.
Molecular Dynamics Simulations: Running extensive molecular dynamics simulations to understand the dynamic behavior of the compound in complex biological environments, such as within a protein binding pocket or near a cell membrane. This can reveal key conformational changes and transient interactions that are not apparent from static models.
The use of 2D graph neural networks has been shown to be efficient for predicting most molecule-level descriptors for carboxylic acids, while 3D models offer improved accuracy for geometric-sensitive properties. nih.gov
Interdisciplinary Approaches in Isoquinoline Research
The inherent versatility of the isoquinoline scaffold necessitates a highly interdisciplinary research approach. nih.gov The future of research on this compound will be most fruitful at the confluence of chemistry, biology, physics, and computer science.
Key interdisciplinary challenges and opportunities include:
Chemical Biology: Combining synthetic chemistry with molecular biology to create chemical probes based on the this compound scaffold. These probes can be used to interrogate complex biological processes and identify new drug targets.
Biophysics and Spectroscopy: Using advanced biophysical techniques, such as X-ray crystallography and cryo-electron microscopy, to obtain high-resolution structures of the compound in complex with its biological targets. nih.gov
Systems Biology: Integrating experimental data from studies on this compound with systems-level biological data to understand its effects on cellular networks and pathways.
By fostering collaboration between experts in these diverse fields, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries and applications.
Q & A
Q. What methodologies validate the compound’s stability under experimental conditions?
- Methodology :
- Forced Degradation Studies : Expose to heat (40–60°C), light (UV, 254 nm), and acidic/basic conditions (pH 2–12) for 24–72 hrs. Monitor degradation via TLC/HPLC .
- Accelerated Stability Testing : Store at 40°C/75% RH for 1–3 months and compare with baseline data .
Ethical and Compliance Considerations
Q. What ethical guidelines apply to in vitro testing of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
